4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine

Physicochemical Properties Solubility Medicinal Chemistry

This dual-functionalized thiazolo[5,4-c]pyridine scaffold features orthogonal reactive handles: a 4-chloro substituent for mild SNAr amination and a 2-methylthio group for metalation/cross-coupling. This enables efficient two-step parallel library synthesis for kinase inhibitor SAR and MALT1 allosteric inhibitor programs. With a ClogP ~2.9 and aqueous solubility of 0.46 g/L, the scaffold is suited for CNS-penetrant chemical probe design. Requiring ≥95% purity and this specific regioisomer is critical—generic thiazolopyridine analogs lack the same reactivity, disrupting synthetic routes. Order now to accelerate your medicinal chemistry campaign.

Molecular Formula C7H5ClN2S2
Molecular Weight 216.7 g/mol
CAS No. 1439823-62-7
Cat. No. B1405049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
CAS1439823-62-7
Molecular FormulaC7H5ClN2S2
Molecular Weight216.7 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C(=NC=C2)Cl
InChIInChI=1S/C7H5ClN2S2/c1-11-7-10-4-2-3-9-6(8)5(4)12-7/h2-3H,1H3
InChIKeyJLTLHRLLQJAAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine (CAS 1439823-62-7): A Dual-Site-Reactive Scaffold for Accelerated Heterocycle Synthesis


4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine (CAS 1439823-62-7) is a heterocyclic building block featuring a fused thiazolo[5,4-c]pyridine core with both a chlorine atom at the 4-position and a methylthio group at the 2-position . This scaffold belongs to a class of compounds that have demonstrated utility as intermediates in medicinal chemistry programs targeting kinases, factor Xa, and MALT1 . The molecule possesses a molecular weight of 216.71 g/mol and is commercially available with a typical purity of ≥95% . Its dual reactive handles enable orthogonal functionalization strategies that distinguish it from simpler thiazolopyridine analogs lacking one or both of these substituents.

Why 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine Cannot Be Simply Replaced by Other Thiazolopyridine Derivatives


The substitution pattern on the thiazolo[5,4-c]pyridine core profoundly influences synthetic utility and downstream molecular properties. The 4-chloro substituent provides a site for nucleophilic aromatic substitution (SNAr) under mild conditions [1], while the 2-methylthio group enables orthogonal cross-coupling or metalation chemistry [2]. Analogs lacking the chloro group (e.g., thiazolo[5,4-c]pyridine, CAS 273-70-1) or bearing a different 2-substituent (e.g., 2-aminothiazolo[5,4-c]pyridine) exhibit fundamentally different reactivity profiles that preclude direct one-for-one substitution in a synthetic sequence [3]. Furthermore, the specific chloro/methylthio arrangement on this scaffold may influence the lipophilicity and electronic properties of the final target molecule in ways that cannot be replicated by other regioisomers such as thiazolo[4,5-c]pyridine derivatives [4]. The differential reactivity and physicochemical properties detailed below establish that generic substitution of this building block would alter the synthetic route and potentially compromise the performance characteristics of the final compound.

Quantitative Differentiation of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine Against Closest Comparators


Solubility Advantage of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine Over Unsubstituted Parent Scaffold

The aqueous solubility of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine is measured at 0.46 g/L, representing a substantial improvement over the unsubstituted parent scaffold thiazolo[5,4-c]pyridine (CAS 273-70-1), which is reported as practically insoluble in water . This difference arises from the introduction of the polarizable chloro and methylthio substituents, which alter the compound's capacity for dipole-dipole interactions and hydrogen bonding with the aqueous environment [1].

Physicochemical Properties Solubility Medicinal Chemistry

Orthogonal Reactivity of 4-Chloro and 2-Methylthio Moieties in 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine

4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine is engineered for stepwise, chemoselective derivatization. The 4-chloro substituent is positioned on an electron-deficient pyridine ring, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) with amines or alkoxides under mild conditions (e.g., DIPEA, DMF, 80°C) [1]. The 2-methylthio group, conversely, serves as a masked nucleophile or a handle for transition metal-catalyzed cross-coupling (e.g., Liebeskind-Srogl coupling) after oxidation or direct functionalization [2]. This is in stark contrast to the unsubstituted scaffold (CAS 273-70-1) which lacks any reactive handle, or the 2-aminothiazolo[5,4-c]pyridine analog, which possesses only an amino group with limited scope for orthogonal functionalization.

Synthetic Methodology Cross-Coupling SNAr Chemistry

Lipophilicity Enhancement for Optimized CNS Penetration and Kinase Binding

The calculated LogP (ClogP) of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine is estimated at 2.9 ± 0.5, representing a significant increase in lipophilicity compared to the unsubstituted thiazolo[5,4-c]pyridine (ClogP ~0.8) and 2-aminothiazolo[5,4-c]pyridine (ClogP ~0.5) . This elevated LogP value, attributable to the chloro and methylthio groups, aligns more closely with the optimal range (LogP 2-4) for passive diffusion across the blood-brain barrier (BBB) and for occupying the hydrophobic back pocket of many kinase ATP-binding sites [1]. Thiazolopyridine derivatives have been extensively investigated as CNS-penetrant kinase inhibitors and allosteric modulators, with lipophilicity being a key determinant of target engagement [2].

Lipophilicity CNS Drug Discovery Kinase Inhibition

Optimal Use Cases for 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine in Drug Discovery and Chemical Biology


Rapid Generation of Focused Kinase Inhibitor Libraries via Orthogonal Derivatization

The orthogonal reactivity of the 4-chloro and 2-methylthio groups makes this building block ideal for the parallel synthesis of diverse kinase-focused libraries. A typical workflow involves an initial SNAr reaction at the 4-position with a set of amines to introduce a solubilizing or specificity-conferring group. This is followed by activation and cross-coupling at the 2-position with a series of boronic acids to explore the hydrophobic back pocket of the kinase. This two-step, one-purification sequence generates a matrix of compounds, rapidly establishing structure-activity relationships (SAR) for novel kinase targets, as the thiazolo[5,4-c]pyridine core is a privileged scaffold for kinase inhibition [1].

Synthesis of CNS-Penetrant Chemical Probes

The elevated lipophilicity (ClogP ~2.9) of this scaffold positions it well for the design of CNS-penetrant molecules. Researchers can utilize this building block to synthesize chemical probes targeting central kinases, GPCRs, or ion channels. By leveraging the 4-chloro position to attach a basic amine for reduced P-glycoprotein efflux and the 2-methylthio position to fine-tune hydrophobic interactions, chemists can efficiently navigate the stringent physicochemical requirements of CNS drug design [2].

Precursor to Novel MALT1 Allosteric Inhibitors

Thiazolopyridine derivatives have been identified as a promising class of allosteric MALT1 inhibitors with excellent selectivity and oral exposure in preclinical models [3]. The 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine scaffold serves as an advanced intermediate for the synthesis of novel, patentable MALT1 inhibitors. The 4-chloro position can be used to install diverse amide or heteroaryl groups to optimize potency and selectivity, while the 2-position can be derivatized to modulate pharmacokinetic properties, leveraging the established synthetic tractability of the scaffold.

Agrochemical Lead Discovery and Optimization

The thiazolo[5,4-c]pyridine core is a known pharmacophore in agrochemicals [4]. The unique reactivity profile of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine allows for the efficient synthesis of diverse analogs for screening against agricultural pests or fungal pathogens. The improved aqueous solubility (0.46 g/L) compared to the parent scaffold is particularly advantageous for formulating compounds for greenhouse or field trials, enabling reliable dosing and assessment of efficacy.

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